(4-Chloro-2,6-dimethoxyphenyl)boronic acid

Übersicht

Beschreibung

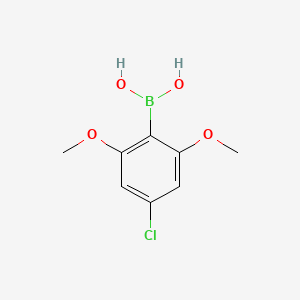

“(4-Chloro-2,6-dimethoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H10BClO4 . It is a solid substance with a molecular weight of 216.424 . The compound is stored in a dry environment at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “(4-Chloro-2,6-dimethoxyphenyl)boronic acid” is 1S/C8H10BClO2/c1-5-3-7 (10)4-6 (2)8 (5)9 (11)12/h3-4,11-12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“(4-Chloro-2,6-dimethoxyphenyl)boronic acid” is a solid substance . Its physical and chemical properties, such as melting point, boiling point, and solubility, are not detailed in the retrieved data.Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Coupling Reaction

This compound is used as a reagent in the palladium-catalyzed Suzuki-Miyaura coupling reaction to construct carbon-carbon bonds, which is a fundamental step in many organic synthesis processes .

Synthesis of N-heterocyclic Carbene Ligands

It serves as a precursor for the preparation of N-heterocyclic carbene ligands through the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides .

Drug Design and Delivery

Boronic acids and their esters, including this compound, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Sensing Applications

Boronic acids have utility in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .

Safety and Hazards

“(4-Chloro-2,6-dimethoxyphenyl)boronic acid” is considered hazardous. Safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Zukünftige Richtungen

Boronic acids, including “(4-Chloro-2,6-dimethoxyphenyl)boronic acid”, have been growing in interest due to their potential applications in medicinal chemistry . They have shown various activities such as anticancer, antibacterial, and antiviral activity, and even their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids will be extended in order to obtain new promising drugs shortly .

Wirkmechanismus

Target of Action

The primary target of (4-Chloro-2,6-dimethoxyphenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic acid derivative, which is commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Mode of Action

The mode of action of (4-Chloro-2,6-dimethoxyphenyl)boronic acid involves its interaction with a transition metal catalyst, typically palladium, in a Suzuki-Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, the boronic acid group of the compound is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which (4-Chloro-2,6-dimethoxyphenyl)boronic acid participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction allows for the construction of complex organic molecules, including pharmaceuticals and polymers . The downstream effects include the synthesis of a wide range of organic compounds with diverse structures and properties .

Pharmacokinetics

It’s known that boronic acids, in general, have good stability and are readily prepared, making them suitable for use in various chemical reactions .

Result of Action

The result of the action of (4-Chloro-2,6-dimethoxyphenyl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic molecules, contributing to the development of new pharmaceuticals and materials .

Action Environment

The action of (4-Chloro-2,6-dimethoxyphenyl)boronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant conditions . Additionally, the compound should be kept in a dark place, sealed in dry conditions, and at room temperature for optimal stability .

Eigenschaften

IUPAC Name |

(4-chloro-2,6-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO4/c1-13-6-3-5(10)4-7(14-2)8(6)9(11)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYKXENLVGSAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1OC)Cl)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20668227 | |

| Record name | (4-Chloro-2,6-dimethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-2,6-dimethoxyphenyl)boronic acid | |

CAS RN |

1067228-90-3 | |

| Record name | (4-Chloro-2,6-dimethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

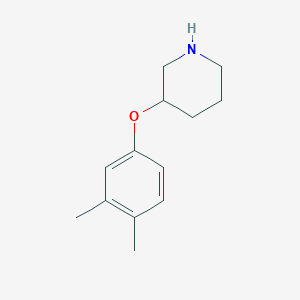

![3-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388752.png)

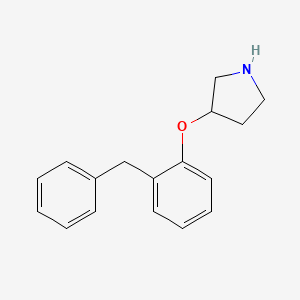

![Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate](/img/structure/B1388755.png)

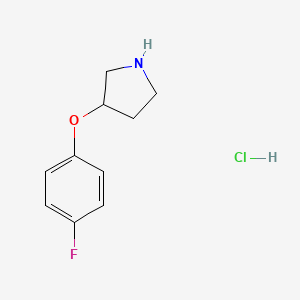

![3-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1388758.png)

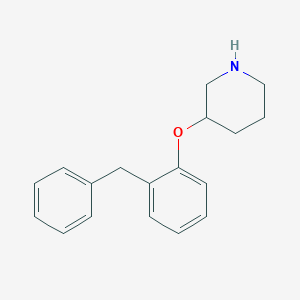

![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine](/img/structure/B1388763.png)

![Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate](/img/structure/B1388764.png)